4-Bromo-3-(cyclopropylmethoxy)aniline
Overview
Description
4-Bromo-3-(cyclopropylmethoxy)aniline is a chemical compound that belongs to the class of anilines. It is characterized by the presence of a bromine atom at the 4-position and a cyclopropylmethoxy group at the 3-position of the aniline ring. This compound appears as a white to off-white crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(cyclopropylmethoxy)aniline typically involves the protection of the aniline nitrogen, followed by bromination and subsequent deprotection. One common method involves the use of acetyl chloride to protect the aniline nitrogen, followed by bromination with bromine. The protected intermediate is then deprotected to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar protection and bromination strategies. The use of eco-friendly solvents and mild reaction conditions is often preferred to ensure safety and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(cyclopropylmethoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The aniline group can undergo oxidation to form nitroso or nitro derivatives, and reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine in the presence of a protecting group for the aniline nitrogen.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Various substituted anilines depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.
Scientific Research Applications
4-Bromo-3-(cyclopropylmethoxy)aniline is used in several scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: In the study of biological pathways and as a potential pharmacophore in drug discovery.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(cyclopropylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the cyclopropylmethoxy group can influence its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A compound where an aniline molecule is substituted with a bromine atom on the para position.
4-Bromo-3-methylaniline: Similar structure with a methyl group instead of a cyclopropylmethoxy group.
Uniqueness
4-Bromo-3-(cyclopropylmethoxy)aniline is unique due to the presence of the cyclopropylmethoxy group, which can impart different chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
4-bromo-3-(cyclopropylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYLCYFFKIFYOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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